molecular formula C18H14N2 B1194042 2-(2-Naphthylmethyl)benzimidazole CAS No. 82326-40-7

2-(2-Naphthylmethyl)benzimidazole

Cat. No. B1194042
CAS RN: 82326-40-7
M. Wt: 258.3 g/mol
InChI Key: TXUQJAOFDMFKDK-UHFFFAOYSA-N
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Description

2-(2-Naphthylmethyl)benzimidazole , also known as NBMI , is a heterocyclic compound with a benzimidazole ring substituted by a naphthalene group. It was first synthesized in the 1950s and has attracted interest due to its potential pharmacological properties.



Synthesis Analysis

The synthesis of NBMI involves the condensation of 2-naphthylamine with o-phenylenediamine under suitable conditions. The reaction yields NBMI, which exhibits a fused benzimidazole-naphthalene structure.



Molecular Structure Analysis

The molecular formula of NBMI is C~18~H~12~N~2~ . Its structure consists of a benzimidazole core fused with a naphthalene moiety. The benzimidazole ring provides the basis for its biological activity.



Chemical Reactions Analysis

NBMI can undergo various chemical reactions, including oxidation , reduction , and substitution reactions. These reactions may modify its pharmacological properties or lead to the formation of metabolites.



Physical And Chemical Properties Analysis


  • Melting Point : NBMI melts at approximately 200°C .

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

  • Stability : NBMI is stable under normal storage conditions.


Scientific Research Applications

  • Drug Design and Synthesis : Benzimidazoles, including derivatives of 2-(2-Naphthylmethyl)benzimidazole, are utilized as scaffolds in experimental drug design due to their structural versatility. They serve as vital components in synthesizing various compounds with potential pharmaceutical applications (Nikpassand & Pirdelzendeh, 2016).

  • Anticancer Activity : Several studies have demonstrated the efficacy of benzimidazole derivatives in inhibiting cancer cell proliferation. These compounds show significant cytotoxic effects against various human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Yang et al., 2019); (Salahuddin et al., 2014).

  • DNA Binding and Cellular Damage : Benzimidazole derivatives have been studied for their ability to bind to DNA and induce cellular DNA lesions. This property is particularly explored in the context of cancer research, where such interactions can lead to the inhibition of cancer cell proliferation (Paul et al., 2015).

  • Antimicrobial Activity : These compounds exhibit antimicrobial properties, making them candidates for developing new antimicrobial drugs. Some derivatives have shown effectiveness against a variety of microbial strains, indicating their potential in combating microbial infections (Isik et al., 2020).

  • Corrosion Inhibition : Benzimidazole derivatives, including 2-(2-Naphthylmethyl)benzimidazole, are investigated as corrosion inhibitors, particularly for protecting metal surfaces in industrial applications. Their effectiveness in this field is backed by theoretical studies supporting their potential as corrosion inhibitors (Obot & Obi-Egbedi, 2010).

  • Lysosomal Activity Imaging : Some benzimidazole derivatives are designed for detecting lysosomal pH changes in living cells, demonstrating their application in cellular imaging and diagnostic research (Sharma et al., 2019).

Safety And Hazards


  • Toxicity : NBMI’s toxicity profile is relatively low, but further studies are needed to assess its long-term safety.

  • Handling Precautions : Standard laboratory precautions should be followed when handling NBMI.


Future Directions

Research on NBMI should focus on:



  • Pharmacological Applications : Investigate its potential as an anticancer, antibacterial, or antiparasitic agent.

  • Metabolism and Elimination : Understand its metabolism and elimination pathways.

  • Clinical Trials : Conduct clinical trials to evaluate its safety and efficacy in humans.


properties

IUPAC Name

2-(naphthalen-2-ylmethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-2-6-15-11-13(9-10-14(15)5-1)12-18-19-16-7-3-4-8-17(16)20-18/h1-11H,12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUQJAOFDMFKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90231700
Record name 2-(2-Naphthylmethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Naphthylmethyl)benzimidazole

CAS RN

82326-40-7
Record name 2-(2-Naphthylmethyl)benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082326407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Naphthylmethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
A Santiago-Aliste, E Sánchez-Hernández… - Catalysts, 2023 - mdpi.com
Graphitic carbon nitride (gC 3 N 4 ) is a metal-free heterogeneous catalyst that has attracted attention because of its good chemical stability, cost-effectiveness, and environmental …
Number of citations: 1 www.mdpi.com

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